molecular formula C24H22N2O B175492 (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol CAS No. 106147-84-6

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol

Cat. No.: B175492
CAS No.: 106147-84-6
M. Wt: 354.4 g/mol
InChI Key: CVSNQZVXFMLQBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The trityl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imidazole ring could lead to a saturated heterocycle.

Scientific Research Applications

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The trityl group may also play a role in modulating the compound’s activity by affecting its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol is unique due to the presence of the trityl group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(5-methyl-1-tritylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-19-23(17-27)25-18-26(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18,27H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSNQZVXFMLQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468352
Record name (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106147-84-6
Record name (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of triphenylchloromethane (13.1 g) in dry DMF (80 ml) was added dropwise over 30 min. to a stirred solution of 4-methyl-5-imidazolemethanol hydrochloride (7.0 g) and triethylamine (9.52 g) in dry DMF (75 ml) at room temperature under nitrogen, and stirring was continued for 2.5 h. The suspension was poured onto ice (600 ml), stirred for 30 min. and filtered. The resulting solid (12.0 g) was triturated twice with acetone (2×250 ml) to give the title compound (8.4 g), t.l.c. (System A 94.5:5:0.5) Rf 0.19.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.52 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

230 ml (1.659 mole) of triethylamine are added in the course of 15 minutes to a solution of 100 g (0.673 mole) of 5-methyl-1H-imidazole-4-methanol in 1.5 liter of dimethylformamide maintained between 10° and 14° C. Subsequently, a solution containing 192 g (0.69 mole) of triphenylmethyl chloride in 2 liters of dimethylformamide is introduced between 8° and 11° C. The reaction mixture is stirred for 2 hours and then poured on 14 liters of ice. Stirring is continued for 1 hour, whereafter the precipitate obtained is filtered off, washed with 6 liters of water and dried. This precipitate is then again taken up in 4 liters of boiling ethanol and the insoluble material is separated by hot filtration. Thus, a first crop (19 g; M.P.: 255°-260° C.) of the desired product is recovered. The alcoholic filtrate is filtered hot on Norit, then concentrated and cooled while stirring. A second crop of the desired product crystallizes. It is filtered off, the yield being 28.3 g; M.P.: 255°-262° C. Finally, the filtrate is distilled under reduced pressure and the residue obtained is dissolved in 1 liter of a 95:5 v/v dichloromethane-methanol mixture and the solution obtained is purified by passage through a column of 1.8 kg of silica (0.2-0.5 mm) (eluent: a 80:20 v/v dichloromethane-methanol mixture). A further 72.1 g of the desired product are thus recovered. In total, 119.4 g are recovered containing practically only one of the two possible isomers in the 4- and 5-positions, namely, the 5-methyl-1-triphenylmethyl-1H-imidazole-4-methanol. The yield is 50.1% of theory. The product obtained is used as such in the following step.
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
14 L
Type
reactant
Reaction Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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